

# Application Notes and Protocols: Immunohistochemical Staining for FGFR2 in Tumor Tissues

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Aprutumab Ixadotin |           |
| Cat. No.:            | B12779818          | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of Fibroblast Growth Factor Receptor 2 (FGFR2) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. Accurate assessment of FGFR2 protein expression is critical for cancer research and the development of targeted therapies.

#### Introduction to FGFR2 in Oncology

Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and apoptosis.[1][2] Dysregulation of the FGFR2 signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is implicated in the pathogenesis of several cancers, including gastric, breast, lung, and cholangiocarcinoma.[3][4][5] Consequently, FGFR2 has emerged as a significant therapeutic target. Immunohistochemistry is a widely used method to assess FGFR2 protein expression in tumor tissues, providing valuable insights for both preclinical research and clinical trials.

### **FGFR2 Signaling Pathway**



#### Methodological & Application

Check Availability & Pricing

Upon binding of its ligand, primarily fibroblast growth factors (FGFs), FGFR2 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[2][3] This activation triggers a cascade of downstream signaling pathways that are central to cancer cell behavior. The primary signaling cascades initiated by FGFR2 include the RAS-MAPK, PI3K-AKT, PLCy, and JAK-STAT pathways.[3][6][7] Aberrant activation of these pathways can lead to uncontrolled cell growth, survival, and invasion.





Click to download full resolution via product page

Caption: Simplified FGFR2 Signaling Pathway in Cancer.



#### **Quantitative Data Summary**

The expression of FGFR2 varies significantly across different tumor types and within subtypes. The following tables summarize representative data on FGFR2 expression and its prognostic significance from various studies.

Table 1: FGFR2 Expression in Different Cancer Types

| Cancer Type                     | N   | FGFR2<br>Positivity (%)                   | Method   | Reference |
|---------------------------------|-----|-------------------------------------------|----------|-----------|
| Gastric Cancer                  | 173 | 88.4% (Score 1-<br>4)                     | IHC      | [4]       |
| Gastric Cancer                  | 493 | 49.1%                                     | IHC      | [8]       |
| HER2-Positive<br>Gastric Cancer | 22  | 63.6%                                     | IHC      | [9]       |
| Breast Cancer                   | -   | Lower in HER2-<br>positive subtypes       | IHC/mRNA | [10]      |
| Non-Small Cell<br>Lung Cancer   | 321 | High expression in most tumors            | IHC      | [11]      |
| Cholangiocarcino<br>ma          | -   | High specificity with genomic alterations | IHC      | [12]      |

Table 2: Correlation of FGFR2 Expression with Clinicopathological Features



| Cancer Type                     | Correlation                                                | Significance | Reference |
|---------------------------------|------------------------------------------------------------|--------------|-----------|
| Gastric Cancer                  | Associated with lower tumor grade and intestinal phenotype | p≤0.0001     | [8]       |
| Gastric Cancer (Diffuse-type)   | Negative correlation with patient outcome                  | p = 0.004    | [8]       |
| HER2-Positive Gastric<br>Cancer | Poorer prognosis in FGFR2-positive group                   | p = 0.027    | [9]       |
| Breast Cancer                   | Higher expression in ER-positive tumors                    | Significant  | [10]      |

# **Experimental Protocols**Principle of the Method

This protocol outlines the immunohistochemical staining of FGFR2 in FFPE tissue sections. The procedure involves deparaffinization and rehydration of the tissue, followed by antigen retrieval to unmask the epitope. A primary antibody specific to FGFR2 is then applied, followed by a detection system that typically uses a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogen to visualize the antigen-antibody complex.

#### **Materials and Reagents**

- FFPE tumor tissue sections (4-5 μm) on charged slides
- Xylene or xylene substitute
- Ethanol (100%, 95%, 70%)
- · Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)[13][14]
- Peroxidase/Alkaline Phosphatase blocking solution
- Protein block solution (e.g., normal goat serum)



- Primary Antibody: Anti-FGFR2 antibody (See Table 3 for examples)
- Polymer-based detection system (e.g., HRP-conjugated secondary antibody)
- Chromogen (e.g., DAB)
- Hematoxylin counterstain
- · Mounting medium
- Positive and negative controls

Table 3: Examples of Commercially Available Anti-FGFR2 Antibodies for IHC

| Provider                    | Catalog<br>Number                    | Туре       | Host   | Validated<br>Applications                   |
|-----------------------------|--------------------------------------|------------|--------|---------------------------------------------|
| Abcam                       | ab289968<br>(Clone:<br>EPR24075-418) | Monoclonal | Rabbit | IHC-P, WB, Flow<br>Cytometry, IP,<br>ICC/IF |
| Thermo Fisher<br>Scientific | PA5-14651                            | Polyclonal | Rabbit | IHC-P, WB, ICC/IF, Flow Cytometry           |
| Sigma-Aldrich               | SAB4500889                           | Polyclonal | Rabbit | IHC, WB                                     |
| Abcam                       | ab58201 (Clone:<br>1G3)              | Monoclonal | Mouse  | IHC-P                                       |

### **Staining Procedure**





Click to download full resolution via product page

Caption: General Immunohistochemistry Workflow for FGFR2 Staining.



- Deparaffinization and Rehydration:
  - Immerse slides in xylene (or substitute) for 3 changes of 5 minutes each.[13]
  - Transfer slides through 2 changes of 100% ethanol for 3 minutes each.[13]
  - Transfer slides through 2 changes of 95% ethanol for 3 minutes each.[13]
  - Rinse in deionized water for 5 minutes.
- Antigen Retrieval:
  - Perform Heat-Induced Epitope Retrieval (HIER).[14] The choice of buffer can be critical and may require optimization. A common starting point is 10 mM Sodium Citrate buffer with 0.05% Tween 20, pH 6.0.[13]
  - Pre-heat the retrieval solution to 95-100°C.
  - Immerse the slides in the hot retrieval solution and incubate for 15-30 minutes.[13][14]
  - Allow slides to cool in the buffer for at least 20 minutes at room temperature.
  - Rinse slides in deionized water.
- Staining:
  - Incubate slides with a peroxidase blocking reagent for 10 minutes to quench endogenous peroxidase activity.
  - Rinse with wash buffer (e.g., PBS or TBS).
  - Apply a protein blocking solution (e.g., normal serum from the same species as the secondary antibody) and incubate for 20 minutes to reduce non-specific binding.
  - Drain the blocking solution and apply the primary anti-FGFR2 antibody diluted in antibody diluent. Incubate for 30-60 minutes at room temperature or overnight at 4°C, as recommended by the antibody datasheet.



- Rinse with wash buffer.
- Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
- Rinse with wash buffer.
- Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired stain intensity is reached (monitor under a microscope).
- Rinse with deionized water to stop the reaction.
- Counterstaining and Mounting:
  - Counterstain with hematoxylin for 1-2 minutes.
  - "Blue" the hematoxylin in running tap water or a bluing reagent.
  - Dehydrate the slides through graded ethanols and clear in xylene.
  - Mount a coverslip using a permanent mounting medium.

#### **Quality Control**

- Positive Control: Use tissue known to express FGFR2. Non-neoplastic skin tissue can serve
  as a good system-level control, exhibiting weak to moderate membrane staining on the basal
  epithelium.[15]
- Negative Control: Omit the primary antibody to check for non-specific staining from the detection system. Additionally, tissue known to be negative for FGFR2 can be used.

#### Interpretation and Scoring

FGFR2 staining is typically observed in the cytoplasm and/or on the cell membrane. Scoring should be performed by a trained pathologist and can be semi-quantitative.

Staining Intensity: Scored on a scale of 0 to 3+ (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).[8][15][16]



 Percentage of Positive Cells: The percentage of tumor cells showing any specific staining is recorded.

H-Score (Histoscore): A common method to combine intensity and percentage is the H-score, calculated as follows: H-Score =  $[1 \times (\% \text{ cells 1+})] + [2 \times (\% \text{ cells 2+})] + [3 \times (\% \text{ cells 3+})]$  The H-score ranges from 0 to 300.[8][17]

Defining Positivity: The cutoff for defining a tumor as "FGFR2 positive" or "overexpressing" must be clearly defined for each study. For example, some studies define FGFR2b overexpression as moderate (2+) to strong (3+) membranous staining in a certain percentage of tumor cells (e.g., ≥10%).[15][18]

#### **Troubleshooting**



| Issue                            | Possible Cause                                    | Suggested Solution                                      |
|----------------------------------|---------------------------------------------------|---------------------------------------------------------|
| No Staining                      | Inactive primary antibody                         | Use a new antibody aliquot; check storage conditions.   |
| Insufficient antigen retrieval   | Optimize HIER time,<br>temperature, or buffer pH. |                                                         |
| Incorrect antibody concentration | Titrate the primary antibody.                     |                                                         |
| Weak Staining                    | Low antibody concentration                        | Increase antibody concentration or incubation time.     |
| Suboptimal antigen retrieval     | Optimize HIER conditions.                         |                                                         |
| Old chromogen                    | Use freshly prepared chromogen.                   |                                                         |
| High Background                  | Non-specific antibody binding                     | Increase blocking time; use appropriate blocking serum. |
| Insufficient rinsing             | Ensure thorough rinsing between steps.            |                                                         |
| High antibody concentration      | Decrease primary antibody concentration.          | _                                                       |
| Endogenous peroxidase activity   | Ensure adequate peroxidase blocking.              | _                                                       |
| Tissue Damage                    | Harsh antigen retrieval                           | Reduce HIER temperature or time.                        |

#### Conclusion

Immunohistochemical analysis of FGFR2 expression is a valuable tool in cancer research and clinical practice. Adherence to a validated and standardized protocol, including appropriate controls and a clear scoring methodology, is essential for obtaining reliable and reproducible



results. These application notes provide a framework to assist researchers in the successful implementation of FGFR2 IHC in their studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Cancer Mutations in FGFR2 Prevent a Negative Feedback Loop Mediated by the ERK1/2 Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeting FGFR2 Positive Gastroesophageal Cancer: Current and Clinical Developments PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. FGFR2 overexpression and compromised survival in diffuse-type gastric cancer in a large central European cohort PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intra-tumoral FGFR2 Expression Predicts Prognosis and Chemotherapy Response in Advanced HER2-positive Gastric Cancer Patients | Cancer Diagnosis & Prognosis [cancerdiagnosisprognosis.org]
- 10. Lower FGFR2 mRNA Expression and Higher Levels of FGFR2 IIIc in HER2-Positive Breast Cancer [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification and validation of FGFR2 peptide for detection of early Barrett's neoplasia -PMC [pmc.ncbi.nlm.nih.gov]



- 14. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 15. fgfr2b.com [fgfr2b.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. fgfr2b.com [fgfr2b.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Immunohistochemical Staining for FGFR2 in Tumor Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12779818#immunohistochemistry-staining-for-fgfr2-in-tumor-tissues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com